molecular formula C14H12BrClN2OS B4811229 N-(4-BROMO-2-CHLOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(4-BROMO-2-CHLOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4811229
M. Wt: 371.7 g/mol
InChI Key: AHDJMBLVEJDKQT-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas These compounds are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-bromo-2-chloroaniline with 2-(methylsulfanyl)aniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The presence of halogens and the methylsulfanyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-2-CHLOROPHENYL)-N’-PHENYLUREA
  • N-(4-BROMOPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
  • N-(4-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA

Uniqueness

N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the combination of bromine, chlorine, and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDJMBLVEJDKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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